molecular formula C6H2Cl2N2S B8660144 3,5-Dichloro-4-isothiocyanatopyridine

3,5-Dichloro-4-isothiocyanatopyridine

Cat. No.: B8660144
M. Wt: 205.06 g/mol
InChI Key: UZRYPJAPINSGTR-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-isothiocyanatopyridine (CAS: 1000709-58-9) is a halogenated pyridine derivative with the molecular formula C₆H₂Cl₂N₂S and a molecular weight of 205.06 g/mol (calculated from atomic masses). Its structure features a pyridine ring substituted with two chlorine atoms at positions 3 and 5 and an isothiocyanate (-NCS) group at position 4 (Fig. 1). The compound’s InChIKey (UZRYPJAPINSGTR-UHFFFAOYSA-N) and InChI (InChI=1S/C6H2Cl2N2S/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H) encode its structural uniqueness, including bond connectivity and spatial arrangement .

The electron-withdrawing chlorine and isothiocyanate groups render the compound highly electrophilic, making it reactive in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula

C6H2Cl2N2S

Molecular Weight

205.06 g/mol

IUPAC Name

3,5-dichloro-4-isothiocyanatopyridine

InChI

InChI=1S/C6H2Cl2N2S/c7-4-1-9-2-5(8)6(4)10-3-11/h1-2H

InChI Key

UZRYPJAPINSGTR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N=C=S)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-isothiocyanatopyridine typically involves the reaction of 3,5-dichloropyridine with thiophosgene. The reaction is carried out under controlled conditions to ensure the selective formation of the isothiocyanate group. The general reaction scheme is as follows:

3,5-Dichloropyridine+ThiophosgeneThis compound\text{3,5-Dichloropyridine} + \text{Thiophosgene} \rightarrow \text{this compound} 3,5-Dichloropyridine+Thiophosgene→this compound

The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-isothiocyanatopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Addition Reactions: The isothiocyanate group can react with nucleophiles to form thiourea derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Solvents: Dichloromethane, ethanol, and acetonitrile.

    Catalysts: Palladium or other transition metal catalysts for specific reactions.

Major Products Formed

    Thiourea Derivatives: Formed by the reaction of the isothiocyanate group with amines.

    Sulfonyl Derivatives: Formed by the oxidation of the isothiocyanate group.

    Substituted Pyridines: Formed by the substitution of chlorine atoms with various nucleophiles.

Scientific Research Applications

3,5-Dichloro-4-isothiocyanatopyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein labeling.

    Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-isothiocyanatopyridine involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby inhibiting the activity of enzymes or modifying proteins. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites on the target molecules .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents on the pyridine ring significantly influence electronic and steric properties. Key comparisons include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties (Hypothesized)
This compound Cl (3,5); -NCS (4) C₆H₂Cl₂N₂S 205.06 High electrophilicity; low solubility in polar solvents due to halogenation
2,4-Dichloro-5-isothiocyanatopyridine Cl (2,4); -NCS (5) C₆H₂Cl₂N₂S 205.06 Reduced steric hindrance at position 2; potential for regioselective reactions
3-Chloro-4-isothiocyanatopyridine Cl (3); -NCS (4) C₆H₃ClN₂S 170.62 Lower electrophilicity; improved solubility compared to dichloro analogs
4-Isothiocyanatopyridine -NCS (4); no halogen substituents C₆H₄N₂S 136.17 High solubility in polar solvents; limited stability under acidic conditions

Key Observations :

  • Halogenation: The presence of two chlorine atoms in this compound enhances its electron-withdrawing capacity compared to mono-chloro or non-halogenated analogs, favoring reactions with electron-rich partners .

Reactivity and Stability

  • Nucleophilic Substitution : The -NCS group in this compound is highly reactive toward amines and thiols, similar to other isothiocyanatopyridines. However, steric hindrance from chlorine substituents may slow reaction kinetics compared to less-hindered analogs like 4-isothiocyanatopyridine.
  • Thermal Stability: Halogenation typically increases thermal stability. This compound is expected to exhibit higher decomposition temperatures than non-halogenated derivatives.

Q & A

Q. Table 1. Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)Key Challenges
Halogenation + CSCl₂POCl₃, CSCl₂70–8095Handling toxic CSCl₂
ElectrochemicalAmines, CS₂60–7090Scalability
Urea-Based ThiocyanationUrea derivatives65–7592Longer reaction times

Q. Table 2. Spectroscopic Benchmarks

TechniqueExpected SignalDiagnostic Use
¹H NMR (CDCl₃)δ 8.5 (s, H-2), δ 7.8 (s, H-6)Confirms aromatic substitution
IR2050–2100 cm⁻¹ (N=C=S)Verifies isothiocyanate group
HRMS[M+H]⁺ = 219.9504 (calc. for C₆H₂Cl₂N₂S)Validates molecular formula

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